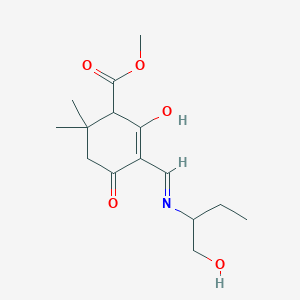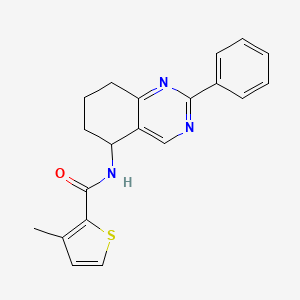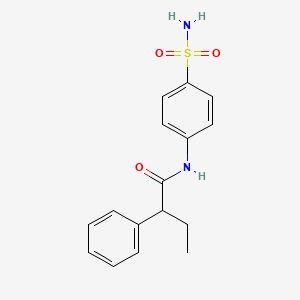![molecular formula C23H29FN2O2 B6067397 N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6067397.png)
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound that features an adamantyl group, a fluorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps. One common method includes the Friedel-Crafts alkylation reaction to introduce the adamantyl group . The reaction conditions often require a strong acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane-bound proteins. The fluorophenyl group may contribute to binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler hydrocarbon structure used in drug delivery systems.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Piperidine derivatives: Compounds with variations in the piperidine ring structure.
Uniqueness
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide is unique due to its combination of an adamantyl group, a fluorophenyl group, and a piperidine ring. This unique structure imparts specific physicochemical properties, such as enhanced lipophilicity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c24-20-4-2-1-3-16(20)12-26-13-17(5-6-21(26)27)23(28)25-22-18-8-14-7-15(10-18)11-19(22)9-14/h1-4,14-15,17-19,22H,5-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAJUOHPOPKNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NC2C3CC4CC(C3)CC2C4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6067319.png)

![N-{[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6067325.png)
![Ethyl 4-[5-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B6067335.png)
![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)

![4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6067355.png)
![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6067374.png)
![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxopentanamide](/img/structure/B6067407.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)

